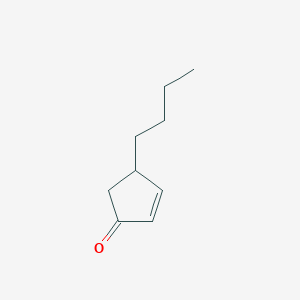

4-Butylcyclopent-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

54814-22-1 |

|---|---|

Molecular Formula |

C9H14O |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

4-butylcyclopent-2-en-1-one |

InChI |

InChI=1S/C9H14O/c1-2-3-4-8-5-6-9(10)7-8/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

IIGNBWMKJHTGGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CC(=O)C=C1 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Butylcyclopent 2 En 1 One

Nucleophilic Addition Reactions to the α,β-Unsaturated Carbonyl System

The electronic nature of the α,β-unsaturated carbonyl system in 4-butylcyclopent-2-en-1-one features two primary electrophilic sites: the carbonyl carbon and the β-carbon. This duality allows for two main modes of nucleophilic attack: direct 1,2-addition to the carbonyl group and 1,4-conjugate addition to the β-carbon. The preferred pathway is largely determined by the nature of the nucleophile. Strong, "hard" nucleophiles like Grignard or organolithium reagents tend to favor irreversible 1,2-addition, while softer, weaker nucleophiles typically favor the thermodynamically controlled 1,4-conjugate addition.

Conjugate Addition Reactions (e.g., Michael Addition)

Conjugate addition, also known as 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like this compound. In this process, a nucleophile adds to the β-carbon of the alkene, which is rendered electrophilic through conjugation with the carbonyl group. The reaction proceeds via an enolate intermediate, which is then protonated to yield the final saturated ketone product.

The Michael reaction is a prominent example of conjugate addition, where the nucleophile is a stabilized carbanion, such as an enolate derived from a malonic ester or a β-ketoester. The driving force for this reaction is the formation of a new, stable carbon-carbon single bond. A wide array of soft nucleophiles can participate in conjugate addition reactions with the cyclopentenone core.

Table 1: Nucleophiles for Conjugate Addition to α,β-Unsaturated Carbonyls

| Nucleophile Class | Specific Example | Type of Addition |

|---|---|---|

| Organocuprates | Gilman Reagents (R₂CuLi) | 1,4-Addition |

| Enolates | Diethyl malonate anion | 1,4-Addition (Michael) |

| Amines | Secondary amines | 1,4-Addition (aza-Michael) |

| Thiols | Thiolates (RS⁻) | 1,4-Addition (thia-Michael) |

The stereoselectivity of conjugate additions to substituted cyclopentenones can often be controlled. For instance, in reactions with 4-hydroxy-2-cyclopentenones, the existing hydroxyl group can direct the incoming nucleophile to achieve high stereocontrol, leading to a cis-configuration in the product.

Tandem Addition-Elimination Processes

Tandem, or cascade, reactions provide an efficient route to complex molecules in a single operation. For cyclopentenone systems, a tandem ring closure-Michael addition-elimination sequence has been developed to synthesize 4-alkylidenecyclopent-2-en-1-ones. This process often begins with a precursor like a (Z)-1,4-diketone, which first undergoes an intramolecular aldol (B89426) condensation to form a cyclopentadienone intermediate. This highly reactive intermediate then immediately reacts with a nucleophile (such as a nitroalkane) in a Michael addition. A subsequent elimination step then regenerates the double bond, yielding the final product. This method allows for the construction of functionalized cyclopentenones with high stereoselectivity.

Cycloaddition and Rearrangement Reactions

The double bond within the cyclopentenone ring enables it to participate in various cycloaddition reactions, serving as a building block for more complex polycyclic systems.

Photochemical [2+2]-Cycloadditions

Photochemical [2+2] cycloaddition is a characteristic reaction of alkenes, including the double bond in cyclopentenones, that occurs under UV irradiation. This reaction involves the concerted addition of two double bonds to form a cyclobutane (B1203170) ring. The process is synthetically useful for creating strained four-membered rings, which can serve as intermediates for further transformations. Mechanistic studies indicate that for cyclopentenone, the reaction proceeds through an excited triplet state. The efficiency and outcome of the cycloaddition can be influenced by the nature of the alkene partner. These reactions can be conducted either intermolecularly, between two separate molecules, or intramolecularly, where the alkene is tethered to the cyclopentenone.

Diels-Alder Reactions

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene). The cyclopentenone ring system, with its electron-deficient double bond, functions as an effective dienophile, particularly when reacting with electron-rich dienes. This reaction is a powerful tool for constructing bicyclic and polycyclic frameworks with high stereochemical control.

The reactivity of cycloalkenones as dienophiles in thermal Diels-Alder reactions is influenced by ring strain. Computational studies have shown that the activation energy for the reaction decreases as the ring size of the cycloalkenone gets smaller. This is attributed to the lower energy required to distort the smaller, more strained ring into the transition state geometry.

Table 2: Comparative Reactivity of Cycloalkenones in Diels-Alder Reaction with Cyclopentadiene

| Dienophile | Relative Reactivity | Typical Conditions |

|---|---|---|

| 2-Cyclohexenone | Low | High temperatures (180–250 °C) |

| 2-Cyclopentenone | Moderate | High temperatures (e.g., 150 °C) |

Lewis acids can be used to catalyze the Diels-Alder reaction by coordinating to the carbonyl oxygen of the cyclopentenone. This coordination increases the electrophilicity of the dienophile, lowering the activation barrier and accelerating the reaction.

Intramolecular Rearrangements of Cyclopentenone Derivatives

The cyclopentenone core is a structural motif found in numerous natural products, and various rearrangement reactions are employed in their synthesis. While many rearrangements are used to form the cyclopentenone ring itself (such as the Nazarov cyclization or Pauson-Khand reaction), derivatives of the ring can also undergo synthetically useful transformations.

One such class of reactions is the vinylcyclopropane-cyclopentene rearrangement. This transformation involves the conversion of a vinylcyclopropane (B126155) moiety into a cyclopentene (B43876) ring, a process that can be promoted by thermal, photochemical, or metal-catalyzed conditions. This rearrangement provides a powerful method for constructing five-membered rings and has been a subject of interest for catalyst design.

Other rearrangements, such as sigmatropic shifts, can alter the substitution pattern on the cyclopentenone ring. For example, a-sigmatropic rearrangement of a precursor containing a chiral vinyl sulfoxide (B87167) can produce cyclopentenones with a quaternary stereocenter at the C4 position. Additionally, ring-contractive rearrangements, such as those involving 6-diazo-2-cyclohexenones catalyzed by silver salts, can provide efficient access to substituted cyclopentenones through an endocyclic allyl migration.

Reactions with Reactive Species and Degradation Pathways

The chemical stability and environmental fate of this compound are dictated by its reactions with highly reactive species. These interactions lead to degradation through various pathways, including atmospheric oxidation and thermal decomposition.

Hydroxyl Radical Reactions and Kinetic Studies

Kinetic investigations on parent compounds like 2-cyclopenten-1-one (B42074) and its methylated derivatives have been conducted using techniques such as pulsed laser photolysis to generate •OH radicals and laser-induced fluorescence to monitor their concentration over time. nih.govnih.gov These studies, performed over a range of temperatures (e.g., 300–500 K), yield crucial rate coefficients that describe the reaction speed. nih.govnih.gov

| Reactant | Rate Coefficient (k) at Room Temperature (cm³ s⁻¹) |

|---|---|

| 2-Cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ |

| 2-Methyl-2-cyclopenten-1-one | 1.7 (±0.2) × 10⁻¹¹ |

| 3-Methyl-2-cyclopenten-1-one | 4.4 (±0.7) × 10⁻¹² |

Thermal Decomposition Processes and Product Identification

High-temperature conditions, such as those found in pyrolysis or combustion, can induce the thermal decomposition of this compound. Research on the parent molecule, 2-cyclopentenone, using techniques like gas-phase pyrolysis in microtubular reactors at temperatures between 1000 K and 1400 K, reveals complex decomposition pathways. nih.gov The products are typically identified using methods like FTIR spectroscopy after isolation in a low-temperature argon matrix. nih.gov

Computational and experimental studies on 2-cyclopentenone have identified several key decomposition channels: nih.govresearchgate.net

Ring-opening via H-atom migration: This can lead to the formation of various ketene (B1206846) isomers, such as prop-1-enylketene and prop-2-enylketene. nih.gov

Simultaneous C-C bond rupture: A pathway involving the cleavage of multiple carbon-carbon bonds can produce smaller, stable molecules like ethylene, acetylene, and carbon monoxide. nih.gov

Multistep mechanisms: More complex rearrangements can yield products such as acrolein and acetylene. nih.gov

For this compound, similar decomposition pathways involving ring fragmentation are expected. The presence of the butyl group would likely introduce additional reaction channels, leading to the formation of products derived from the fragmentation of this alkyl side chain.

| Product Category | Identified Compounds |

|---|---|

| Small Molecules | Carbon monoxide, Acetylene, Ethylene |

| Ketenes | Ketene, Propenylketene |

| Hydrocarbons | Vinylacetylene, Propene, Propyne |

| Oxygenates | Acrolein |

| Radicals | Propargyl radical |

Low-Temperature Oxidation Mechanisms

Low-temperature oxidation is a critical process in pre-ignition chemistry for fuels. Studies on cyclopentanone (B42830), the saturated analog of cyclopentenone, provide a foundational understanding of the initial oxidation steps relevant to this compound. In the low-temperature range (500–800 K), the oxidation of cyclopentanone can lead to the formation of 2-cyclopentenone through a dominant pathway involving HO₂ elimination from cyclopentanonyl radicals reacting with oxygen. researchgate.net

Once formed, or if present initially, this compound would undergo further oxidation. The typical low-temperature oxidation mechanism for cyclic ketones involves a sequence of reactions:

H-atom abstraction: An initial radical abstracts a hydrogen atom from the molecule, likely from an allylic position, to form a resonance-stabilized radical.

O₂ Addition: The resulting alkyl radical (R•) rapidly adds molecular oxygen to form a peroxy radical (ROO•).

Isomerization: The peroxy radical can undergo internal H-atom abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH). researchgate.net

Second O₂ Addition: A second oxygen molecule can add to the •QOOH radical, eventually leading to the formation of highly oxidized species like ketohydroperoxides (KHPs). researchgate.net

These KHP species are key intermediates in low-temperature combustion, as their subsequent decomposition can lead to chain branching, a characteristic feature of autoignition.

Electrophilic and Radical Mediated Transformations

The conjugated enone system in this compound is susceptible to a variety of transformations mediated by electrophilic and radical species, enabling the stereoselective synthesis of more complex molecular architectures.

Stereoselective Cyclopropanations, Aziridinations, and Epoxidations

The carbon-carbon double bond in the α,β-unsaturated ketone moiety is electron-deficient, making it a target for nucleophilic additions that can initiate stereoselective cyclizations.

Cyclopropanation: The synthesis of cyclopropane (B1198618) rings can be achieved through methods like the Michael-Initiated Ring Closure (MIRC) reaction. researchgate.net This involves the conjugate addition of a nucleophile (e.g., from a sulfur ylide or a stabilized carbanion) to the double bond, followed by an intramolecular cyclization that forms the three-membered ring. Transition metal-catalyzed reactions using diazo compounds as carbene precursors are also a powerful method for the cyclopropanation of electron-deficient alkenes. researchgate.netrochester.edu The stereochemical outcome of these reactions can often be controlled by using chiral catalysts or auxiliaries.

Aziridination: The analogous formation of three-membered nitrogen-containing rings (aziridines) can also be accomplished stereoselectively. mdpi.com Similar to cyclopropanation, a common strategy involves the conjugate addition of an amine-based nucleophile to the enone, followed by intramolecular cyclization. sci-hub.se Organocatalytic methods have emerged as effective tools for the asymmetric aziridination of enones. sci-hub.se

Epoxidation: The double bond can be converted into an epoxide, a three-membered ring containing an oxygen atom. This is typically achieved using oxidizing agents. For α,β-unsaturated ketones, nucleophilic epoxidation using hydrogen peroxide or tert-butyl hydroperoxide under basic conditions is a common and effective method. organic-chemistry.org The stereoselectivity of the epoxidation can be influenced by existing stereocenters in the molecule. For example, in related 4-substituted cyclopentenones, substituents can direct the incoming oxidant to one face of the molecule, resulting in a high degree of diastereoselectivity. researchgate.net

Hydrogen Abstraction and Addition Mechanisms

Reactions involving radical species often proceed through two competitive primary mechanisms: hydrogen abstraction and radical addition.

Hydrogen Abstraction: A radical species can abstract a hydrogen atom from either the cyclopentene ring or the butyl side chain. The most likely sites for abstraction are the allylic C-H bonds at the C4 and C5 positions of the ring, as the resulting radical is stabilized by resonance with the adjacent double bond. Abstraction from the butyl chain is also possible. This process is a key initiation step in oxidation and combustion pathways and is a known mechanism in reactions with hydroxyl radicals. nih.govrsc.org

Radical Addition: Alternatively, a radical can add directly to the π-system of the C=C double bond. nih.gov In the case of the hydroxyl radical, this addition is a major reaction pathway for unsaturated ketones. nih.gov The addition can occur at either C2 or C3, leading to the formation of different radical intermediates. The subsequent reactions of these intermediates, such as further reaction with oxygen, determine the final products of the degradation pathway. The balance between the abstraction and addition pathways is dependent on factors like temperature, pressure, and the specific nature of the attacking radical. nih.gov

Enantioselective and Asymmetric Synthetic Approaches

Creating a specific stereoisomer of this compound requires sophisticated synthetic methods that can introduce chirality in a controlled manner. These methods can be broadly categorized into the de novo construction of the chiral ring system, the modification of an existing prochiral cyclopentenone, or the transformation of a molecule from the chiral pool.

Organocatalyzed Asymetric Cyclizations

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, utilizing small organic molecules to catalyze reactions with high enantioselectivity. The synthesis of chiral cyclopentenones can be achieved through cascade reactions, such as a Michael addition followed by an intramolecular cyclization. nih.gov For a target like this compound, this could involve the reaction of an α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound, catalyzed by a chiral secondary amine. nih.gov While this multicatalytic cascade approach is effective for producing densely functionalized cyclopentanones, specific studies detailing the synthesis of this compound via this route are not prevalent. The development of an organocatalytic Prins cyclization, using a confined chiral imidodiphosphoric acid catalyst, also highlights a potent method for creating highly functionalized cyclic structures with excellent enantioselectivity, a strategy that could be adapted for cyclopentenone systems. nih.gov

Asymmetric Functionalization of Existing Cyclopentenone Units

An alternative to building the chiral center during ring formation is to introduce it onto a pre-existing, prochiral cyclopentenone scaffold. The most common strategy is the asymmetric 1,4-conjugate addition. In the context of this compound, this would typically involve the addition of a butyl nucleophile to cyclopent-2-en-1-one in the presence of a chiral catalyst. Transition-metal catalyzed enantioselective 1,4-addition provides a powerful method for this transformation. researchgate.net For instance, rhodium(I) complexes with chiral ligands have been successfully used for the 1,4-addition of boronic acids to cyclopentenones. acs.org Although this method has been demonstrated for various substrates, specific applications detailing the asymmetric addition of a butyl group to yield the target compound are specialized. This approach allows for the creation of the key C-C bond and the stereocenter simultaneously.

Functionalization of Chiral Building Blocks

The use of "chiral building blocks" or synthons from the "chiral pool" is a robust and widely used strategy in asymmetric synthesis. This approach leverages naturally occurring, enantiomerically pure compounds (like amino acids or carbohydrates) as starting materials. nih.gov A synthetic route to chiral this compound could begin with a chiral precursor that already contains the required stereocenter or one that can be readily converted to it. For example, a chiral lactone or a substituted cyclopentene derivative could be chemically modified through a series of steps to construct the final cyclopentenone ring with the butyl group at the desired stereogenic center. nih.gov This strategy transfers the existing chirality of the starting material to the final product, often with high fidelity, circumventing the need for a challenging asymmetric induction step.

Chemoenzymatic Strategies for Chiral Cyclopentenones

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biological catalysts (enzymes). nih.gov This hybrid approach is particularly effective for producing enantiopure compounds under mild reaction conditions.

Enzymatic Kinetic Resolution of Racemic Intermediates

Kinetic resolution is a cornerstone of chemoenzymatic synthesis, allowing for the separation of a racemic mixture. nih.gov In this process, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic substrate, leaving the unreacted enantiomer enriched. nih.gov For the synthesis of chiral this compound, a racemic precursor, such as 4-butyl-4-hydroxycyclopent-2-en-1-ol, could be subjected to enzymatic resolution.

Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity in catalyzing acylation or hydrolysis reactions. nih.govresearchgate.net For example, a lipase could selectively acylate the (R)-enantiomer of a racemic alcohol precursor, producing an (R)-ester and leaving behind the unreacted (S)-alcohol in high enantiomeric excess. researchgate.netmdpi.com This method's effectiveness is often quantified by the enantiomeric excess of the product (ee_p) and the substrate (ee_s), the conversion percentage (c), and the enantioselectivity factor (E). Dynamic kinetic resolution (DKR) is an advanced variation where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of a single enantiomer product. nih.gov

Below is a representative data table illustrating typical results from an enzymatic kinetic resolution of a generic racemic alcohol precursor, catalyzed by different lipases.

| Entry | Enzyme | Acyl Donor | Conversion (c) % | Substrate ee_s (%) | Product ee_p (%) | Enantioselectivity (E) |

| 1 | Lipase A | Vinyl Acetate (B1210297) | 48 | 92 | 96 | >100 |

| 2 | Lipase B | Isopropenyl Acetate | 50 | 99 | 99 | >200 |

| 3 | Lipase C | Vinyl Acetate | 45 | 81 | 98 | 65 |

| 4 | Lipase D | Isopropenyl Acetate | 52 | 95 | 88 | 90 |

This table is illustrative of typical data obtained in enzymatic kinetic resolution studies; specific results for a this compound precursor would require experimental investigation.

Diastereoselective Control in Cyclopentenone Synthesis

While this compound itself possesses only one stereocenter, its derivatives can contain multiple chiral centers. In such cases, controlling the relative stereochemistry between these centers—diastereoselectivity—is crucial. Diastereoselective control is essential when constructing highly substituted cyclic systems, which are common in natural products. beilstein-journals.org

Strategies for achieving diastereocontrol often rely on cascade reactions where the stereochemical outcome of the first reaction dictates the stereochemistry of subsequent transformations. For instance, a Michael addition to a chiral cyclopentenone derivative would proceed with facial selectivity influenced by the existing stereocenter, leading to a specific diastereomer. Organocatalytic methods have demonstrated high levels of diastereocontrol in the synthesis of spirocyclic compounds and other complex architectures. researchgate.net The synthesis of highly functionalized cyclopentanes as single diastereomers has been achieved through domino sequences involving multiple distinct steps. These advanced methodologies ensure that complex molecules are assembled with precise three-dimensional control.

Advanced Spectroscopic and Chromatographic Characterization of 4 Butylcyclopent 2 En 1 One

High-Resolution Chromatographic Techniques for Separation and Purity Assessment

High-resolution chromatography is fundamental in isolating 4-Butylcyclopent-2-en-1-one from complex mixtures and accurately determining its purity. The choice of technique depends on the compound's volatility and polarity, as well as the matrix in which it is present.

Gas Chromatography (GC) and Two-Dimensional Gas Chromatography (2D GC)

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases. Factors such as boiling point, molecular weight, and affinity for the stationary phase influence the retention time—the time it takes for the compound to travel through the column. For this compound, a non-polar or medium-polarity column would typically be used, and the retention time would be influenced by the butyl chain and the polar cyclopentenone ring.

Two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution by employing two columns with different stationary phases. This advanced technique provides a much greater separation power, which is particularly useful for resolving complex samples where single-column GC might not suffice. The data from GCxGC is presented as a two-dimensional chromatogram, where compounds are separated based on their properties on both columns, leading to a more detailed and accurate profile of the sample.

Table 1: Illustrative Gas Chromatography Parameters for Cyclopentenone Derivatives This table presents typical GC conditions and retention indices for compounds structurally related to this compound, as direct experimental data for the target compound is not extensively available in the cited literature.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

For less volatile compounds or those that are thermally unstable, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the compound's interaction with the stationary phase, which can be manipulated by altering the composition of the mobile phase. For this compound, a reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), would be appropriate.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that uses columns with smaller particle sizes (less than 2 µm). merckmillipore.com This results in significantly higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. rsc.org UPLC systems operate at much higher pressures to force the mobile phase through the densely packed column. merckmillipore.com This technique would be highly effective for the rapid and high-resolution analysis of this compound, providing superior separation from closely related impurities. rsc.org

Table 2: Comparison of HPLC and UPLC for the Analysis of Organic Compounds This table outlines the general characteristics and advantages of UPLC over traditional HPLC for the analysis of compounds like this compound.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | 40-60 MPa | Up to 100 MPa |

| Resolution | Good | Very High |

| Analysis Time | Longer | Shorter |

| Solvent Consumption | Higher | Lower |

| Sensitivity | Good | Higher |

Hyphenated Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS/MS, HRAM LC-MS/MS)

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, provide both separation and structural information. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying the components of a mixture. After separation by GC, the eluted compounds are ionized and fragmented, and the resulting mass spectrum serves as a molecular fingerprint.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. nist.gov In this technique, the compound is first separated by LC, then ionized and selected in the first mass spectrometer. It is then fragmented, and the fragments are analyzed in a second mass spectrometer. This process is highly specific and allows for the quantification of compounds at very low concentrations. High-Resolution Accurate-Mass (HRAM) LC-MS/MS provides extremely precise mass measurements, which can be used to determine the elemental composition of a molecule and its fragments, further aiding in its identification and structural elucidation.

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. msu.edu One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shift, signal intensity, and spin-spin coupling patterns in a ¹H NMR spectrum reveal the types of protons and their connectivity. Similarly, the chemical shifts in a ¹³C NMR spectrum indicate the different types of carbon atoms present.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), provide further structural details by showing correlations between different nuclei. COSY spectra reveal which protons are coupled to each other, while HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. These techniques are crucial for unambiguously assigning the structure of this compound and distinguishing it from its isomers.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on the known values for similar cyclopentenone structures. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Olefinic Protons | 6.0 - 7.5 | Multiplet |

| Allylic Protons | 2.0 - 3.0 | Multiplet |

| Methine Proton (at C4) | 2.5 - 3.5 | Multiplet |

| Butyl Chain Protons | 0.9 - 1.6 | Multiplets, Triplet |

Mass Spectrometry (MS) and In Situ Mass Spectrometry Techniques

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound (molecular weight: 138.21 g/mol ), the molecular ion peak would be expected at m/z 138. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The loss of the butyl group (C4H9, 57 amu) would result in a significant fragment at m/z 81.

In situ mass spectrometry techniques allow for the real-time monitoring of chemical reactions. These methods can provide valuable insights into reaction mechanisms and kinetics, and can be used to identify transient intermediates.

Table 4: Expected Mass Spectrometry Fragments for this compound This table lists potential fragment ions and their corresponding mass-to-charge ratios based on the structure of this compound.

| Fragment Ion | Proposed Structure | m/z |

|---|---|---|

| [M]+• | C9H14O+• | 138 |

| [M - C3H7]+ | C6H7O+ | 95 |

| [M - C4H9]+ | C5H5O+ | 81 |

| [C4H9]+ | Butyl cation | 57 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy (e.g., Matrix-Isolation FTIR)

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

Key characteristic vibrational frequencies for cyclopentenone derivatives include a strong absorption band for the carbonyl group (C=O) stretching vibration, typically observed in the region of 1700-1730 cm⁻¹. The carbon-carbon double bond (C=C) of the cyclopentene (B43876) ring gives rise to a stretching vibration band around 1600-1650 cm⁻¹. Additionally, the C-H stretching vibrations of the butyl group and the cyclopentene ring are expected in the 2850-3000 cm⁻¹ region. researchgate.net

Matrix-Isolation FTIR is an advanced technique where molecules are trapped in a solid, inert gas matrix (like argon or nitrogen) at very low temperatures (close to absolute zero). uc.pt This method minimizes intermolecular interactions and rotational motions, resulting in significantly sharper and better-resolved spectral bands. uc.pt This high resolution allows for the detailed study of molecular conformations and weakly bound complexes. nih.govnih.gov For this compound, this technique could potentially distinguish between different conformers arising from the orientation of the butyl group relative to the cyclopentenone ring. researchgate.net

Table 1: Expected IR/FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1700 - 1730 |

| Alkene (C=C) | Stretching | 1600 - 1650 |

| Alkane (C-H) | Stretching | 2850 - 3000 |

| C-H | Rocking | ~720 |

Chiroptical Methods (Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy)

Chiroptical methods are essential for studying chiral molecules, as they provide information about their absolute configuration and conformation in solution. Since this compound possesses a stereocenter at the 4-position, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are invaluable for its stereochemical characterization.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. rsc.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. rsc.org For flexible molecules, the observed ECD spectrum is a weighted average of the spectra of all populated conformers. rsc.org By combining experimental ECD spectra with quantum-mechanical calculations, it is possible to determine the absolute configuration of the chiral center. rsc.org

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized IR radiation. chemrxiv.org VCD spectroscopy provides detailed information about the solution-phase conformation and stereochemistry of chiral molecules. rsc.orgru.nl It is particularly sensitive to the spatial arrangement of atoms and can be used to discriminate between different stereoisomers. ru.nl The high resolution of VCD can reveal subtle conformational details that might not be apparent in conventional IR spectroscopy. chemrxiv.org

Advanced Sample Preparation and Microextraction Techniques

Effective sample preparation is crucial for the accurate analysis of this compound, especially when it is present in complex matrices at low concentrations. Advanced microextraction techniques offer high efficiency, reduced solvent consumption, and enhanced selectivity. mdpi.com

Liquid-Phase Microextraction (LPME) and Variants (HF-LPME, SDME, DLLME)

Liquid-Phase Microextraction (LPME) is a miniaturized version of liquid-liquid extraction that utilizes minimal amounts of solvent. mdpi.com

Hollow-Fiber LPME (HF-LPME): In this technique, the analyte is extracted from an aqueous sample, through a thin layer of organic solvent immobilized in the pores of a porous hollow fiber, and into an acceptor phase inside the fiber. nih.gov This method is efficient and provides high enrichment factors. nih.gov

Single-Drop Microextraction (SDME): A microdrop of an immiscible organic solvent is suspended at the tip of a microsyringe needle and exposed to the sample. After a set extraction time, the microdrop is retracted into the syringe and injected for analysis. mdpi.com

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid extraction of the analyte into the organic phase. mdpi.com

Derivatization Techniques for Enhanced Analytical Detection

Derivatization involves chemically modifying the analyte to improve its analytical properties, such as volatility for gas chromatography (GC) or detectability for high-performance liquid chromatography (HPLC). For this compound, the carbonyl group is the primary site for derivatization.

Common derivatization strategies for ketones include reaction with:

Hydroxylamine or its derivatives: To form oximes, which are more volatile and thermally stable for GC analysis.

2,4-Dinitrophenylhydrazine (DNPH): To form brightly colored hydrazones that can be easily detected by UV-Vis spectrophotometry or HPLC-UV.

Fluorescent labeling reagents: Reagents containing fluorophores can be used to introduce a fluorescent tag onto the molecule, significantly enhancing detection sensitivity in HPLC with fluorescence detection. nih.gov

Table 2: Common Derivatization Reagents for Carbonyl Compounds

| Reagent | Target Functional Group | Purpose |

|---|---|---|

| Hydroxylamine | Carbonyl (C=O) | Increase volatility for GC |

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (C=O) | Enhance UV detection for HPLC |

| Dansyl Hydrazine | Carbonyl (C=O) | Fluorescence labeling for HPLC |

Non-Extractive Isolation Methods

Non-extractive methods provide an environmentally friendly alternative for isolating target compounds from aqueous solutions. These techniques often rely on adsorption onto a solid phase.

For a compound like this compound, an effective non-extractive method could involve the use of a specialized resin. For instance, a hydrophobic resin could be used to adsorb the compound from an aqueous matrix. Subsequently, the product can be recovered by washing the resin with a suitable solvent. researchgate.net Another approach involves using an anion-exchange resin in the bisulfite form, which can selectively bind to the enone, allowing for the removal of impurities before the product is recovered. researchgate.net These methods are considered "greener" as they minimize or eliminate the use of organic extraction solvents. researchgate.net

Theoretical and Computational Studies of 4 Butylcyclopent 2 En 1 One Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable tools for understanding the intricate details of chemical reactions at a molecular level. These computational methods allow for the exploration of reaction pathways, the characterization of transient species like transition states and intermediates, and the determination of reaction energetics, which collectively elucidate the reaction mechanism. For unsaturated ketones like cyclopentenone derivatives, these calculations are particularly insightful for predicting reactivity, such as in atmospheric or combustion processes. acs.org

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a chemical system as a function of its atomic coordinates. libretexts.org By mapping the PES, chemists can visualize the energetic landscape of a reaction, identifying the most favorable pathways from reactants to products. Key features of a PES include minima, which correspond to stable molecules (reactants, products, intermediates), and saddle points, which represent the highest energy point along a reaction coordinate, known as the transition state. libretexts.org

In a recent study on the reaction of hydroxyl (•OH) radicals with cyclopentenone, a close analogue of 4-butylcyclopent-2-en-1-one, the PES was mapped using high-level quantum chemical calculations (CCSD(T)/cc-pVTZ//M06-2X/6-311+G**). acs.orgnih.gov The calculations revealed that the reaction begins with the barrierless formation of a pre-reaction complex, stabilized by van der Waals forces, which lies approximately 9.0 kJ mol⁻¹ below the energy of the initial reactants. acs.orgnih.gov From this complex, the reaction can proceed through two different transition states (TS1a and TS2a) leading to distinct intermediate products. nih.gov

The table below summarizes the relative energies of stationary points on the PES for the addition of an •OH radical to cyclopentenone, providing a quantitative map of the reaction's initial steps. nih.gov

| Species | Description | Relative Energy (kJ mol⁻¹) |

| Reactants | Cyclopentenone + •OH | 0.0 |

| Pre-Reaction Complex | Van der Waals adduct | -9.0 |

| TS1a | Transition State 1 | -3.1 |

| TS2a | Transition State 2 | +5.6 |

| INT1a | Intermediate 1 | -131.5 |

| INT2a | Intermediate 2 | -98.2 |

| Data derived from studies on cyclopentenone. nih.gov |

This mapping is crucial for identifying the most energetically favorable reaction channels and understanding the subsequent steps in the mechanism. acs.orgnih.gov

Quantum chemical calculations are pivotal in distinguishing between concerted mechanisms, where all bond-breaking and bond-forming events occur in a single step, and stepwise mechanisms, which involve one or more intermediates. This is achieved by locating all relevant stationary points on the PES. The presence of a stable intermediate between two transition states is the hallmark of a stepwise process.

Addition Mechanism: The •OH radical adds to one of the carbons of the C=C double bond. As shown by the PES mapping, this is a stepwise process that proceeds through a pre-reaction complex and then a transition state to form a radical intermediate. nih.gov

Abstraction Mechanism: The •OH radical abstracts a hydrogen atom from one of the saturated carbons in the ring, forming water and a resonance-stabilized cyclopentenone radical. This is typically modeled as a single-step (concerted) process for the abstraction event itself. acs.orgnih.gov

Computational studies show that for cyclopentenone, the addition pathway is dominant at room temperature because the barriers for addition are submerged below the energy of the reactants. acs.org However, the abstraction mechanism, while having a higher barrier, can become more competitive at elevated temperatures. The analysis of these competing pathways is a key outcome of the computational investigation. acs.org

A critical application of computational chemistry is the identification and characterization of short-lived intermediates that may be difficult to detect experimentally. Depending on the reaction, these can include species with unpaired electrons (biradicals) or separated positive and negative formal charges (zwitterions).

For the radical-initiated reactions of cyclopentenone derivatives, the intermediates are radical species, not zwitterions. acs.org The addition of the •OH radical to the double bond of cyclopentenone or its derivatives leads to the formation of radical intermediates. nih.gov For example, the addition to 2-methyl-cyclopentenone can form two primary radical intermediates, with the unpaired electron localized on a carbon atom. These intermediates are often stabilized by resonance. acs.org In the case of the reaction with 3-methyl-cyclopentenone, the resulting intermediate can isomerize through an H-transfer to form a highly stable OH-substituted vinoxy radical, which is 176.6 kJ mol⁻¹ more stable than the initial reactants. nih.gov The identification of such stable radical intermediates is crucial for predicting the final product distribution. nih.govnih.gov

Kinetic Modeling and Rate Coefficient Predictions

Beyond mechanistic insights, computational studies are used to predict the actual rates of chemical reactions under various conditions. This involves kinetic modeling, often using statistical theories like Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with a master equation analysis.

RRKM theory is a statistical model used to calculate the rate constants of unimolecular reactions. mdpi.comgithub.io It assumes that energy is rapidly redistributed among all vibrational modes of a molecule before it reacts. The master equation is a more sophisticated model that accounts for the effects of collisions with a bath gas (like N₂ or air), which can energize or de-energize the reacting molecule. arxiv.orgarxiv.org

Combining RRKM theory with a master equation (RRKM-ME) allows for the calculation of pressure- and temperature-dependent rate coefficients for complex reactions involving multiple wells and channels on the PES. mdpi.com In the study of cyclopentenone derivatives, RRKM-ME calculations were performed to predict the most likely reaction products and to understand the kinetics over a wide range of temperatures and pressures. acs.orgnih.gov These calculations use the energetic and vibrational frequency data obtained from the quantum chemical calculations for reactants, transition states, and intermediates to model the system's evolution. arxiv.org

The rates of chemical reactions are highly dependent on temperature and, for some reactions, pressure. For reactions involving radical addition to cyclopentenone derivatives, both factors are important considerations.

Temperature Dependence: Experimental and computational studies on cyclopentenone and 2-methyl-cyclopentenone found that their reaction rates with •OH radicals decrease as temperature increases (a negative temperature dependence). nih.gov This behavior is characteristic of reactions that proceed through a stable pre-reaction complex without a significant energy barrier. mdpi.com The table below shows the experimentally determined rate coefficients for several cyclopentenone derivatives at room temperature and the parameters for their temperature dependence. nih.gov

| Reactant | Rate Coefficient at 300 K (cm³ s⁻¹) | Modified Arrhenius Expression k(T) |

| 2-cyclopenten-1-one (B42074) | 1.2(±0.1) × 10⁻¹¹ | 1.2 × 10⁻¹¹ (T/300)⁰.²⁶ exp(6.7 kJ mol⁻¹/R{1/T - 1/300}) |

| 2-methyl-2-cyclopenten-1-one | 1.7(±0.2) × 10⁻¹¹ | 1.7 × 10⁻¹¹ (T/300)⁶.⁴ exp(27.6 kJ mol⁻¹/R{1/T - 1/300}) |

| 3-methyl-2-cyclopenten-1-one | 4.4(±0.7) × 10⁻¹² | 4.4 × 10⁻¹² (T/300)¹⁷.⁸ exp(57.8 kJ mol⁻¹/R{1/T - 1/300}) |

| Data derived from studies on cyclopentenone and its methyl derivatives. nih.gov |

Pressure Dependence: The pressure dependence of a reaction is determined by the competition between the unimolecular reaction of an energized adduct and its collisional deactivation. In the study of •OH reactions with cyclopentenone derivatives, the measured rate coefficients were found to be independent of pressure within the experimental range of 1–10 Torr at room temperature. acs.org However, RRKM-ME models are capable of predicting kinetics over much broader pressure ranges, from the low-pressure limit relevant to atmospheric chemistry to the high-pressure conditions found in combustion systems. maxapress.com For reactions involving a stable intermediate, at low pressures, the energized adduct may dissociate back to reactants before it can be stabilized, leading to a strong pressure dependence. At high pressures, the adduct is quickly stabilized by collisions, and the reaction rate becomes pressure-independent.

Solvation Effects on Reaction Pathways and Selectivity

The chemical environment plays a crucial role in dictating the outcome of a chemical reaction. In computational chemistry, solvation effects are modeled to understand how the solvent influences reaction pathways, transition states, and the selectivity of a reaction. For a molecule like this compound, which possesses both polar (the carbonyl group) and nonpolar (the butyl chain) regions, the choice of solvent can significantly impact its reactivity.

Theoretical studies on reactions involving cyclic enones often employ computational models to dissect the influence of the solvent. These models can range from implicit solvation models, where the solvent is treated as a continuous medium with a specific dielectric constant, to explicit solvation models, where individual solvent molecules are included in the calculation. The latter approach, while computationally more intensive, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For instance, in a nucleophilic addition to the electrophilic double bond of this compound, a polar protic solvent like methanol (B129727) could stabilize the transition state through hydrogen bonding with the carbonyl oxygen. This stabilization would lower the activation energy and potentially increase the reaction rate compared to a reaction run in a nonpolar aprotic solvent like hexane.

Furthermore, solvation can influence the conformational preference of the butyl group and the cyclopentenone ring, which in turn can affect the stereoselectivity of a reaction. By calculating the energy profiles of reaction pathways in different solvents, computational chemists can predict how the solvent can be used as a tool to control the outcome of a reaction.

Illustrative Data Table: Calculated Activation Energies for a Model Nucleophilic Addition to this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Solvation Model | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | - | 25.0 |

| Hexane | 1.88 | IEFPCM | 24.5 |

| Dichloromethane | 8.93 | IEFPCM | 22.1 |

| Methanol | 32.6 | IEFPCM + 1 explicit molecule | 20.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from such computational studies.

Electronic Structure Calculations for Excited State Properties (e.g., TD-DFT for ECD/VCD)

The chirality of this compound, arising from the stereocenter at the 4-position, can be investigated using chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These techniques measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration.

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for the prediction of ECD and VCD spectra. nih.gov By calculating the electronic transitions and vibrational modes of a molecule, and their corresponding rotational strengths, TD-DFT can simulate the ECD and VCD spectra for a given enantiomer.

For this compound, a TD-DFT calculation would begin with a geometry optimization of the molecule to find its most stable conformation. Subsequently, the electronic excitation energies and oscillator and rotational strengths would be calculated to generate a theoretical ECD spectrum. Similarly, the vibrational frequencies and their corresponding dipole and rotational strengths are computed to simulate the VCD spectrum.

By comparing the theoretically predicted spectrum with the experimentally measured one, the absolute configuration of the chiral center can be unequivocally assigned. This is a significant advantage over older, empirical methods for stereochemical assignment. The accuracy of the predicted spectra is dependent on the level of theory and basis set used in the calculation.

Illustrative Data Table: Key Calculated Parameters for the ECD Spectrum of (R)-4-Butylcyclopent-2-en-1-one

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Rotational Strength (R, 10⁻⁴⁰ cgs) |

| n -> π | 320 | 0.005 | +2.5 |

| π -> π | 220 | 0.350 | -8.1 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from TD-DFT calculations for ECD spectra.

Computational Approaches for Predicting Regio- and Stereoselectivity

Computational chemistry offers powerful tools for predicting the regio- and stereoselectivity of chemical reactions. For this compound, a key aspect of its reactivity is the outcome of nucleophilic additions, which can occur at the carbonyl carbon (1,2-addition) or at the β-carbon of the enone system (1,4-conjugate or Michael addition). The regioselectivity of such an addition can be predicted by calculating the activation energies for both pathways. The pathway with the lower activation energy is predicted to be the major product.

Furthermore, for reactions that create a new stereocenter, computational methods can predict the stereoselectivity. For example, in a Michael addition to this compound, the nucleophile can approach the double bond from the same face as the butyl group (syn-addition) or from the opposite face (anti-addition). These two approaches lead to diastereomeric products.

By modeling the transition states for both the syn- and anti-addition pathways, the relative activation energies can be calculated. The diastereomeric ratio of the products can then be predicted using the Boltzmann distribution, which relates the energy difference between the two transition states to the ratio of the products. These predictions can be invaluable in the planning and optimization of synthetic routes.

Density Functional Theory (DFT) is a commonly used method for these types of calculations, as it provides a good balance between accuracy and computational cost. The choice of functional and basis set can influence the accuracy of the predictions.

Illustrative Data Table: Calculated Energy Differences and Predicted Diastereomeric Ratio for a Model Michael Addition to (R)-4-Butylcyclopent-2-en-1-one

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS (syn-addition) | 0.5 | 30% |

| TS (anti-addition) | 0.0 | 70% |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of results obtained from computational studies on stereoselectivity.

Applications of 4 Butylcyclopent 2 En 1 One in Complex Organic Synthesis

As Chiral Synthons in Stereoselective Synthesis

Chiral cyclopentenones are highly sought-after intermediates in asymmetric synthesis, serving as precursors for a wide array of enantiomerically pure target molecules. acs.org The stereocenter at the C4 position of 4-Butylcyclopent-2-en-1-one is crucial, as it can direct the stereochemical course of subsequent transformations. The preparation of this compound in an enantiomerically enriched form is therefore a key first step. Several strategies have been developed for the synthesis of chiral 4-substituted cyclopentenones.

One common approach involves the resolution of a racemic mixture. This can be achieved through chemical derivatization, where the racemic cyclopentenone is reacted with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, having different physical properties, can be separated by standard techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the enantiomerically pure cyclopentenone. acs.org Another powerful method is enzymatic resolution, which utilizes enzymes like lipases to selectively acylate or hydrolyze one enantiomer of a racemic mixture, often a 4-hydroxycyclopentenone precursor, allowing for the separation of the unreacted enantiomer. acs.org

Kinetic resolution using chiral metal catalysts has also been effectively employed. For instance, a rhodium-BINAP catalyst has been used to perform a 1,3-hydrogen migration on racemic 4-hydroxy-cyclopentenone, allowing for the recovery of the unreacted (R)-enantiomer with high enantiomeric excess. acs.org This hydroxy precursor can then be converted to the desired 4-alkyl derivative. Furthermore, asymmetric conjugate addition reactions to a cyclopentenone precursor can establish the C4 stereocenter with high fidelity.

Table 1: Selected Strategies for Synthesizing Chiral 4-Substituted Cyclopentenones

| Method | Description | Key Features |

| Chemical Resolution | Reaction with a chiral auxiliary to form separable diastereomers, followed by auxiliary removal. acs.org | Applicable to various cyclopentenone derivatives; effectiveness depends on the choice of auxiliary. |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) to selectively catalyze a reaction on one enantiomer of a racemic mixture. acs.org | High enantioselectivity, mild reaction conditions, environmentally benign. |

| Kinetic Resolution | Use of a chiral catalyst to preferentially react with one enantiomer, allowing the other to be isolated. acs.org | Can achieve very high enantiomeric excess for the unreacted starting material. |

| Asymmetric Synthesis | Building the chiral cyclopentenone from an achiral precursor using a chiral catalyst or reagent to induce stereoselectivity. | Direct access to one enantiomer; avoids separation steps. |

Once obtained in enantiopure form, (R)- or (S)-4-Butylcyclopent-2-en-1-one serves as a powerful chiral synthon. The existing stereocenter directs the approach of incoming reagents, enabling diastereoselective transformations such as conjugate additions, epoxidations, and cycloadditions on the enone system.

Intermediates in the Synthesis of Natural Products and Related Structures

The cyclopentane (B165970) ring is a core component of many biologically significant natural products, most notably the prostaglandins (B1171923). nih.gov Prostaglandins are lipid compounds involved in numerous physiological processes, and their synthesis has been a major driver in the development of synthetic methodology. nih.govmdpi.com Chiral 4-alkylcyclopentenones are key intermediates in many synthetic routes to prostaglandins and their analogues. acs.org

The classic "three-component coupling" strategy for prostaglandin (B15479496) synthesis often involves the sequential addition of two side chains (the α- and ω-chains) to a functionalized cyclopentenone core. Using an enantiopure 4-substituted cyclopentenone like this compound allows for the synthesis of prostaglandin analogues where the typical ω-chain starting from C13 is replaced or modified. The synthesis begins with a stereoselective conjugate addition of a vinyl cuprate (B13416276) to introduce the ω-chain. The existing stereocenter at C4 directs this addition to establish the correct stereochemistry at C12 (prostaglandin numbering). The resulting enolate is then trapped with an electrophile, typically an aldehyde, to install the α-chain.

Beyond prostaglandins, the aminocyclopentane core is found in various alkaloids and other complex metabolites. nih.gov Synthons derived from 4-substituted cyclopentenones can be crucial for accessing these structures. For example, stereoselective introduction of a nitrogen-containing substituent can pave the way for the synthesis of complex alkaloids like Agelastatin A. nih.gov

Table 2: Natural Product Families Synthesized from Cyclopentenone Precursors

| Natural Product Family | Biological Relevance | Role of Cyclopentenone Intermediate |

| Prostaglandins | Inflammation, blood pressure regulation, etc. nih.govyoutube.com | Core scaffold for the addition of α- and ω-side chains. mdpi.comiitb.ac.in |

| Terpenes | Diverse biological activities. | Used in constructing fused ring systems common in terpenoids. |

| Alkaloids | Potent pharmacological activities. nih.gov | Provides a functionalized five-membered ring for building complex nitrogen-containing structures. nih.gov |

| Carbocyclic Nucleosides | Antiviral and anticancer agents. | The cyclopentane ring serves as a mimic of the ribose sugar in nucleosides. acs.org |

Building Blocks for Polycyclic and Highly Functionalized Molecular Architectures

The inherent reactivity of the enone moiety makes this compound an excellent building block for constructing more complex polycyclic and highly functionalized molecules. acs.org Cycloaddition reactions are a particularly powerful tool for rapidly increasing molecular complexity. libretexts.org

A concerted cycloaddition involves the combination of two π-electron systems to form a ring with two new σ-bonds. libretexts.org In this context, the double bond of the cyclopentenone can act as a 2π-electron component in several types of cycloadditions:

[4+2] Cycloaddition (Diels-Alder Reaction): The enone can serve as a dienophile, reacting with a 1,3-diene to form a bicyclo[4.3.0]nonene (hydrindane) skeleton. The stereochemistry of the butyl group at C4 can influence the facial selectivity of the diene's approach, leading to a specific diastereomer of the bicyclic product.

[2+2] Photocycloaddition: Upon photochemical activation, the enone can react with an alkene to form a bicyclo[3.2.0]heptane skeleton. This reaction is a key step in the synthesis of several natural products and provides access to strained four-membered rings.

[5+3] Formal Cycloaddition: More complex cascade reactions have been developed where substituted 2-cyclopentenones can undergo formal [5+3] cycloadditions to generate eight-membered ring systems, which are present in a number of terpenic natural products. acs.org

In addition to concerted cycloadditions, the enone functionality allows for stepwise annulation strategies. A Michael addition followed by an intramolecular aldol (B89426) condensation (Robinson annulation) is a classic method for forming a new six-membered ring fused to the cyclopentane core.

Table 3: Cycloaddition Reactions of this compound

| Reaction Type | Reactant Partner | Resulting Core Structure |

| [4+2] Diels-Alder | 1,3-Diene | Bicyclo[4.3.0]nonene (Hydrindane) |

| [2+2] Photocycloaddition | Alkene | Bicyclo[3.2.0]heptane |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Azide, Nitrone) | Fused heterocyclic systems |

| Formal [5+3] Cycloaddition | Dienamine/Vinyl isothiazole (B42339) dioxide | Fused eight-membered carbocycle acs.org |

Development of Novel Synthetic Equivalents

In retrosynthetic analysis, complex target molecules are broken down into simpler starting materials via a series of disconnections. The idealized fragments generated are known as synthons, and the real-world reagents used to perform the corresponding reaction are their synthetic equivalents. This compound, with its combination of functionalities, can serve as a synthetic equivalent for several important synthons.

Furthermore, the entire chiral cyclopentenone ring can be considered a synthetic equivalent for a highly functionalized, stereodefined five-carbon chain. Through oxidative cleavage of the double bond (e.g., ozonolysis) or other ring-opening reactions, the cyclic structure can be unraveled to reveal a complex acyclic fragment with the stereochemistry established in the cyclic precursor retained. For example, after functionalization of the ketone and the double bond, ring cleavage could yield a keto-aldehyde or a diacid with multiple stereocenters, which would be difficult to construct using linear synthetic methods. This strategy of using a rigid cyclic precursor to control stereochemistry before revealing an acyclic system is a powerful concept in organic synthesis.

Table 4: this compound as a Synthetic Equivalent

| Synthon | Synthetic Equivalent Role | Illustrative Reaction |

| β-Acyl Carbocation | Michael Acceptor | Conjugate addition of organocuprates or soft nucleophiles. |

| Chiral 5-Carbon Building Block | Stereochemical Template | Sequential functionalization followed by oxidative ring cleavage (e.g., ozonolysis). |

| Dienophile Synthon | 2π component in cycloadditions | Diels-Alder reaction to form bicyclic adducts. |

Future Research Directions and Emerging Trends in 4 Butylcyclopent 2 En 1 One Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in organic chemistry. Future research on 4-Butylcyclopent-2-en-1-one will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods. Key areas of investigation will include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring novel cyclization strategies that avoid the use of stoichiometric reagents.

Renewable Feedstocks: Investigating the synthesis of this compound and its precursors from biomass-derived starting materials. For instance, furfural (B47365), which can be obtained from agricultural waste, is a known precursor to cyclopentenone structures. acs.orgnih.govacs.org

Green Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives such as water, supercritical fluids, or bio-derived solvents.

Energy Efficiency: Developing catalytic processes that can be conducted at lower temperatures and pressures, potentially utilizing alternative energy sources like microwave irradiation or photochemical methods to drive reactions. mdpi.com

The overarching goal is to create synthetic routes that are not only efficient in terms of yield but also minimize environmental impact throughout the product lifecycle.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems will be crucial for advancing the chemistry of this compound. mdpi.com Future research will likely focus on:

Enantioselective Catalysis: For applications where a specific stereoisomer of a this compound derivative is required, the development of highly enantioselective catalysts is a primary objective. This includes the design of new chiral ligands for metal-based catalysts (e.g., palladium, rhodium, copper) and the exploration of organocatalysis. acs.orgnih.govacs.orgacs.org

Multifunctional Catalysts: Designing catalysts that can promote multiple transformations in a single pot (tandem or cascade reactions) will lead to more efficient and streamlined syntheses.

Heterogeneous Catalysis: The development of solid-supported catalysts will simplify product purification and catalyst recovery, making processes more cost-effective and sustainable.

The table below summarizes potential catalytic systems and their targeted improvements for the synthesis of 4-substituted cyclopentenones.

| Catalytic System | Target Improvement | Potential Advantages |

| Chiral Palladium Complexes | High Enantioselectivity | Access to enantiopure products for pharmaceutical applications. acs.orgnih.govacs.org |

| Organocatalysts (e.g., Proline derivatives) | Metal-free synthesis, Stereoselectivity | Lower toxicity, reduced environmental impact, and milder reaction conditions. |

| Zeolites and Mesoporous Silicas | Heterogeneous Catalysis, Shape Selectivity | Easy catalyst separation and recycling, potential for continuous flow processes. |

| Dual Catalysis Systems (e.g., Photoredox/Metal) | Novel Reactivity | Access to new reaction pathways and bond formations under mild conditions. |

Advanced Mechanistic Studies using Cutting-Edge Spectroscopic Techniques

A deeper understanding of reaction mechanisms is fundamental to the development of more efficient and selective synthetic methods. The application of advanced spectroscopic techniques will be instrumental in elucidating the intricate details of reactions involving this compound. Future research will likely employ:

In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the determination of kinetic profiles. On-line attenuated total reflection infrared spectroscopy (ATR-IR) has been used to understand the kinetics and mechanism of methyl cyclopentenone synthesis. grafiati.com

Advanced Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) and Cold Spray Ionization (CSI-MS) can be used to detect and characterize short-lived intermediates and catalytic species in reaction mixtures.

Computational Chemistry: Density Functional Theory (DFT) calculations will be increasingly used to model reaction pathways, predict transition state energies, and rationalize observed stereochemical outcomes. researchgate.net

These advanced techniques will provide unprecedented insight into reaction mechanisms, facilitating the rational design of improved synthetic protocols.

Computational Design and Predictive Synthesis of Novel this compound Derivatives

Computational chemistry is transitioning from an explanatory tool to a predictive one. In the context of this compound, computational design will enable the in silico creation and evaluation of novel derivatives with desired properties. Key areas of focus will include:

Structure-Property Relationship Modeling: Using quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, physical properties, and reactivity of hypothetical this compound derivatives.

Virtual Screening: Creating large virtual libraries of derivatives and computationally screening them for potential applications, such as in drug discovery or materials science, before committing to their synthesis.

Reaction Prediction: Developing algorithms that can accurately predict the outcome of a proposed chemical reaction, including yield and stereoselectivity, thus guiding the selection of optimal synthetic routes.

This predictive power will significantly accelerate the discovery and development of new molecules based on the this compound scaffold.

Integration of Machine Learning and AI in Synthetic Route Design and Optimization

Retrosynthetic Analysis: AI-powered platforms can analyze the structure of a complex target molecule containing the this compound motif and propose multiple viable synthetic routes, often uncovering non-intuitive pathways. pharmafeatures.comnih.govchemrxiv.orgnih.govresearchgate.net

Reaction Optimization: ML algorithms can be trained on experimental data to identify the optimal reaction conditions (e.g., temperature, solvent, catalyst loading) for a given transformation, reducing the need for extensive trial-and-error experimentation. technologynetworks.com

Automated Synthesis: The integration of AI-driven route design with robotic synthesis platforms will enable the autonomous synthesis of this compound and its derivatives, accelerating research and development. pharmafeatures.com

Expansion of Applications as Versatile Synthetic Intermediates in Emerging Areas of Organic Chemistry

The unique structural and functional features of this compound make it a valuable building block in organic synthesis. researchgate.netwikipedia.org Future research will continue to expand its applications in emerging areas, including:

Total Synthesis of Natural Products: The cyclopentenone core is present in a wide array of bioactive natural products. acs.orgnih.gov this compound will continue to serve as a key intermediate in the total synthesis of complex natural products and their analogues.

Medicinal Chemistry: As a versatile scaffold, it can be elaborated to generate libraries of novel compounds for drug discovery programs targeting a range of diseases.

Materials Science: The reactive enone functionality can be utilized in polymerization reactions or for the surface modification of materials, leading to the development of new polymers and functional materials.

Chemical Biology: Derivatives of this compound can be designed as molecular probes to study biological processes or as covalent inhibitors for specific protein targets.

The continued exploration of the reactivity of this compound will undoubtedly uncover new and exciting applications in diverse areas of chemical science.

Q & A

Basic Research Questions

Q. How can I design a reproducible synthesis protocol for 4-Butylcyclopent-2-en-1-one?

- Methodology : Begin with established cyclopentenone synthesis routes (e.g., conjugate addition or cyclization reactions) and adapt them using butyl-group precursors. Ensure detailed documentation of reaction conditions (temperature, catalysts, solvents). For characterization, include NMR (¹H/¹³C), IR, and GC-MS data. Cross-validate results with literature and report deviations (e.g., unexpected byproducts). Always cite prior synthesis protocols if adapting known methods .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology : Prioritize ¹H NMR to identify olefinic protons (δ ~5.5–6.5 ppm) and butyl chain integration. Use ¹³C NMR to confirm carbonyl (δ ~200–220 ppm) and cyclopentenone ring carbons. IR spectroscopy can validate the ketone group (C=O stretch ~1700 cm⁻¹). Include melting point, Rf values (if chromatographed), and mass spectrometry for molecular ion confirmation .

Q. How do I conduct a systematic literature review on this compound’s physicochemical properties?

- Methodology : Use databases like PubMed , Web of Science , and SciFinder for peer-reviewed studies. Avoid non-academic sources (e.g., vendor websites). Apply Boolean search terms: (this compound) AND (synthesis OR characterization OR reactivity). Filter results by publication date (last 10 years) and methodology rigor. Document discrepancies in reported data (e.g., melting points) and analyze possible causes (e.g., purity, measurement techniques) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to model frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Compare computed activation energies with experimental yields. Validate models using crystallographic data (if available) or kinetic studies. Address contradictions between computational predictions and experimental outcomes by revisiting solvent effects or transition-state approximations .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct a meta-analysis of existing studies, focusing on variables like assay conditions (cell lines, concentrations) and compound purity. Use statistical tools (e.g., ANOVA) to identify outliers. Replicate key experiments under controlled conditions, and publish negative results to clarify uncertainties. Highlight limitations in original methodologies (e.g., lack of negative controls) .

Q. How do I optimize enantioselective synthesis of this compound derivatives?

- Methodology : Screen chiral catalysts (e.g., Jacobsen’s salen complexes or organocatalysts) in asymmetric Michael additions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Use DOE (Design of Experiments) to optimize parameters (catalyst loading, temperature). Compare kinetic vs. thermodynamic control pathways and document scalability challenges .

Q. What advanced analytical techniques characterize trace impurities in synthesized batches?

- Methodology : Employ LC-MS/MS or HPLC-DAD to detect sub-1% impurities. Use isotopic labeling or spiking experiments to identify degradation products. For structural elucidation of unknowns, combine high-resolution MS with 2D NMR (e.g., COSY, HSQC). Publish full spectral data in supplementary materials to aid reproducibility .

Methodological Best Practices

- Data Reproducibility : Follow Beilstein Journal of Organic Chemistry guidelines: include experimental details (solvent grades, instrument models) in a dedicated section. For new compounds, provide microanalysis, HRMS, and spectral assignments .

- Contradiction Analysis : Use triangulation (multiple methods or datasets) to verify findings. For example, if NMR and IR data conflict, re-isolate the compound or employ X-ray crystallography .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability in compliance with Analytical and Bioanalytical Chemistry standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.